molecular formula C13H13NO4 B11716342 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

Cat. No.: B11716342
M. Wt: 247.25 g/mol
InChI Key: ROTMDPBBCASFCW-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid typically involves the reaction of phthalic anhydride with amino acids or their derivatives under specific conditions. One common method involves the reaction of phthalic anhydride with glycine methyl ester in the presence of a base to form the corresponding phthalimide derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. Its imide moiety allows it to form stable complexes with proteins and other macromolecules, leading to its biological effects .

Comparison with Similar Compounds

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid can be compared with other phthalimide derivatives, such as:

The uniqueness of this compound lies in its specific pentanoic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)pentanoic acid

InChI

InChI=1S/C13H13NO4/c1-2-5-10(13(17)18)14-11(15)8-6-3-4-7-9(8)12(14)16/h3-4,6-7,10H,2,5H2,1H3,(H,17,18)

InChI Key

ROTMDPBBCASFCW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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